1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
Overview
Description
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is an organic compound with the molecular formula C7H9N3OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and an ethanone group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Formation of the Ethanone Group: The ethanone group is introduced through an acylation reaction using an appropriate acylating agent.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and optimized reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and methylsulfanyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone can be compared with other similar compounds, such as:
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanol: This compound has a hydroxyl group instead of an ethanone group, leading to different chemical properties and reactivity.
4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol: This compound has a methanol group instead of an ethanone group, resulting in different applications and biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-amino-2-methylsulfanylpyrimidin-5-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXVSVNJQPKFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1N)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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